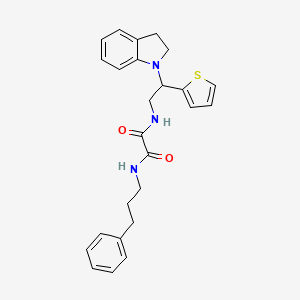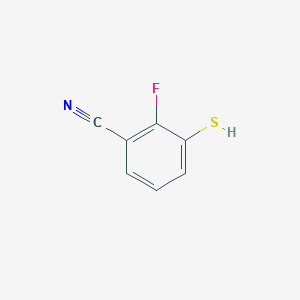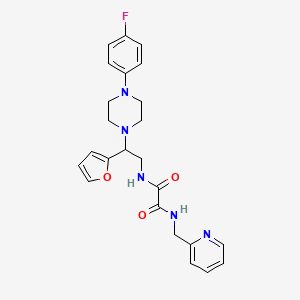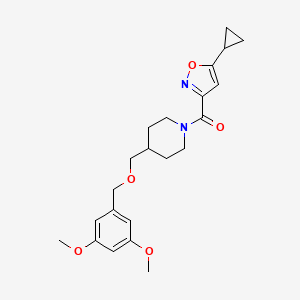
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide, also known as ITD-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. ITD-1 has been shown to inhibit the activity of Rho GTPases, which play a crucial role in cell signaling pathways that regulate cell shape, movement, and division. In
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject compound, with an indole nucleus, have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide could be explored for potential antiviral applications, possibly as a lead compound in the development of new antiviral drugs.
Anti-inflammatory Properties
The indole moiety is known to contribute to anti-inflammatory effects. Research could investigate the efficacy of this compound in reducing inflammation, potentially leading to the development of new anti-inflammatory medications for conditions such as arthritis or inflammatory bowel disease .
Anticancer Research
Indole derivatives have been studied for their anticancer activities. The compound could be analyzed for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. This research could pave the way for new cancer therapies .
Anti-HIV Potential
Given the biological activity of indole derivatives in anti-HIV research, this compound may hold promise as a part of anti-HIV therapy. Its effectiveness against HIV replication could be a significant area of study .
Antioxidant Applications
The indole nucleus has been associated with antioxidant properties. This compound could be assessed for its capacity to scavenge free radicals, which may contribute to the prevention of oxidative stress-related diseases .
Antimicrobial and Antitubercular Effects
Indole derivatives have shown antimicrobial and antitubercular activities. The subject compound could be valuable in the development of new treatments for bacterial infections, including drug-resistant tuberculosis .
Antidiabetic Activity
Research into indole derivatives has included their use in managing diabetes. The compound could be examined for its potential to modulate blood glucose levels or improve insulin sensitivity .
Antimalarial and Anticholinesterase Activities
The compound’s indole core may contribute to antimalarial and anticholinesterase activities, suggesting applications in the treatment of malaria and neurodegenerative diseases like Alzheimer’s .
Each of these applications represents a unique field of study where the compound could have significant scientific and therapeutic potential. Further experimental research is necessary to explore these possibilities and to understand the mechanisms by which the compound exerts its effects. The diverse biological activities associated with indole derivatives make them a rich source for new drug discovery and development .
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-24(26-15-6-10-19-8-2-1-3-9-19)25(30)27-18-22(23-13-7-17-31-23)28-16-14-20-11-4-5-12-21(20)28/h1-5,7-9,11-13,17,22H,6,10,14-16,18H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJXNQPXZNUNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)
![ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate](/img/structure/B2863876.png)



![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863880.png)


![6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2863887.png)
![3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2863890.png)
